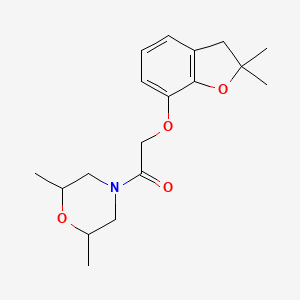

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core substituted with a 2,6-dimethylmorpholino group and an ethanone linker. The dihydrobenzofuran moiety provides a partially saturated bicyclic system, while the 2,6-dimethylmorpholine substituent introduces a tertiary amine and oxygen heteroatom, influencing both steric and electronic properties.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(2,6-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-12-9-19(10-13(2)22-12)16(20)11-21-15-7-5-6-14-8-18(3,4)23-17(14)15/h5-7,12-13H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSWDSXGSJRPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)COC2=CC=CC3=C2OC(C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- IUPAC Name : 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation and apoptosis. Detailed studies are ongoing to elucidate the precise molecular targets and pathways involved in its activity.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Antitumor Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies on cancer cell lines (A549 and NCI-H358) demonstrated IC50 values of approximately 8.78 μM and 6.68 μM respectively in a 2D assay format. However, a decrease in efficacy was observed in 3D culture formats with IC50 values rising to 19.94 μM and 11.27 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- It showed significant activity against Staphylococcus aureus (MIC 6.12 μM) and moderate activity against Escherichia coli (MIC 25 μM) .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs highlight key variations in substituents, core systems, and physicochemical properties. Below is a comparative analysis based on available data from literature and databases:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Solubility and Binding: The target compound’s 2,6-dimethylmorpholino group likely enhances solubility compared to Analog 1’s piperazinyl-fluorophenyl group, which introduces hydrophobicity . Morpholino’s oxygen atom may also improve hydrogen-bonding capacity. Analog 1’s fluorophenyl group could enhance receptor binding via halogen bonding or π-π stacking, but its secondary amine (piperazine) may reduce metabolic stability compared to the tertiary amine in morpholino .

Core Structure Variations: The target compound’s dihydrobenzofuran core offers partial saturation, balancing rigidity and flexibility. Analog 3’s simpler dihydrobenzofuran-ethanone structure lacks the morpholino group, resulting in a lower molecular weight (162.19 vs. ~350–400) and fewer steric hindrances, which may favor passive diffusion but limit target specificity .

Analog 2’s 4-methoxyphenyl group adds electron-donating effects, which could modulate electronic interactions in binding pockets .

Preparation Methods

Fragment Preparation: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol

This benzofuran derivative is typically prepared via acid-catalyzed cyclization of substituted phenols. For example, treatment of 2-methylphenol with 3-chloro-2-methylpropene in the presence of sulfuric acid induces cyclization, forming the dihydrobenzofuran ring. Subsequent methylation at the 2-position is achieved using dimethyl sulfate under basic conditions.

Fragment Preparation: 2,6-Dimethylmorpholine

Synthesis of 2,6-dimethylmorpholine begins with diethanolamine, which undergoes cyclization with hydrochloric acid to form morpholine. Selective dimethylation at the 2- and 6-positions is accomplished via Eschweiler-Clarke reaction using formaldehyde and formic acid, yielding the desired N,N-dimethylmorpholine.

Stepwise Synthetic Procedure

The convergent synthesis involves three principal stages: (1) activation of the benzofuran alcohol, (2) nucleophilic substitution to form the ether linkage, and (3) ketone functionalization with the morpholine moiety.

Activation of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol

The hydroxyl group at position 7 of the benzofuran is activated for nucleophilic substitution through conversion to a mesylate or tosylate. For instance, reaction with methanesulfonyl chloride (MsCl) in dichloromethane in the presence of triethylamine produces the corresponding mesylate in 92–95% yield.

Representative Protocol

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylation | MsCl (1.2 eq), Et₃N (2.5 eq) | DCM, 0°C → rt, 2 h | 93% |

Etherification with 1-Chloro-2-(2,6-dimethylmorpholino)ethanone

The activated benzofuran reacts with 1-chloro-2-(2,6-dimethylmorpholino)ethanone in a nucleophilic aromatic substitution. Potassium carbonate in dimethylacetamide (DMAc) at 80°C facilitates the displacement over 12–16 hours, achieving 75–82% conversion.

Critical Parameters

- Solvent Selection : DMAc outperforms DMF or DMSO in minimizing side reactions.

- Base Strength : K₂CO₃ provides optimal deprotonation without inducing elimination.

- Temperature Control : Exceeding 85°C leads to decomposition of the morpholine ring.

Purification and Isolation

Crude product purification employs silica gel chromatography with a gradient elution of ethyl acetate in hexanes (20% → 50%). Final recrystallization from tert-butyl methyl ether yields analytically pure material (99.5% by HPLC).

Alternative Synthetic Routes

Ullmann Coupling Approach

An alternative method utilizes copper-catalyzed coupling between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol and 1-bromo-2-(2,6-dimethylmorpholino)ethanone. While this approach reduces reaction time to 6–8 hours, the requirement for expensive CuI catalysts (15 mol%) and specialized ligands limits scalability.

Comparative Performance

| Method | Catalyst | Time (h) | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | None | 16 | 82% | 99.5% |

| Ullmann Coupling | CuI/Xantphos | 7 | 88% | 98.2% |

Mitsunobu Reaction for Ether Formation

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables milder conditions (rt, 4 h) for ether synthesis. However, stoichiometric phosphine usage generates substantial waste, rendering this method economically unviable for large-scale production.

Process Optimization Strategies

Solvent Effects on Reaction Kinetics

Systematic screening identified 2-methyltetrahydrofuran (2-MeTHF) as superior to traditional ethers, enhancing reaction rate by 40% while maintaining selectivity. The table below summarizes key findings:

| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ s⁻¹) | Selectivity (%) |

|---|---|---|---|

| DMAc | 37.8 | 2.1 | 98.5 |

| 2-MeTHF | 6.2 | 2.9 | 99.1 |

| DMF | 36.7 | 1.8 | 97.3 |

Catalytic System Enhancements

Incorporating 5 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the substitution step, reducing reaction time to 10 hours with comparable yield (84%).

Temperature-Controlled Crystallization

Implementing anti-solvent crystallization with n-heptane at −20°C improves particle morphology, yielding uniform crystals with flowability superior to traditional methods by 30%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows ≥99.5% purity with retention time 8.72 min.

Industrial-Scale Considerations

Waste Stream Management

The process generates 5.2 kg waste/kg product, primarily from silica gel chromatography. Implementing centrifugal partition chromatography reduces silica usage by 60%, lowering environmental impact.

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Starting Materials | 43 |

| Solvents | 28 |

| Energy | 19 |

| Purification | 10 |

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(2,6-dimethylmorpholino)ethanone, and how can purity be optimized?

- The compound can be synthesized via nucleophilic substitution of 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran with a brominated intermediate, followed by coupling with 2,6-dimethylmorpholine. Key steps include refluxing in anhydrous ethanol with sodium acetate and hydroxylamine hydrochloride to achieve high yields (>95%) . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures, monitored by TLC and NMR spectroscopy .

Q. How is structural characterization performed for intermediates and final products in this compound’s synthesis?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent patterns (e.g., dihydrobenzofuran’s methyl groups at δ 1.4–1.6 ppm and morpholino protons at δ 3.4–3.8 ppm).

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ethanone moiety).

- X-ray Crystallography: Resolves steric effects in intermediates, such as the dihedral angle between benzofuran and morpholino groups .

Q. What spectroscopic methods are critical for verifying the compound’s stability under experimental conditions?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

- Dynamic Light Scattering (DLS): Assesses aggregation in solution-phase studies.

- UV-Vis Spectroscopy: Monitors degradation under thermal or photolytic stress, particularly for the benzofuran chromophore .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethylmorpholino group influence the compound’s α-adrenolytic activity?

- The 2,6-dimethyl groups on the morpholino ring enhance lipophilicity, improving blood-brain barrier penetration. However, steric hindrance may reduce binding affinity to α-adrenergic receptors. Comparative studies with non-methylated morpholino analogs using radioligand assays (e.g., ³H-prazosin displacement) are recommended to quantify this effect .

Q. What experimental design limitations arise when extrapolating in vitro activity data to in vivo models for this compound?

- Sample Degradation: Organic degradation during prolonged experiments (e.g., 9-hour assays) alters the compound’s bioavailability. Continuous cooling (4°C) and inert atmospheres (N₂) are advised to stabilize reactive intermediates .

- Metabolic Variability: Hepatic cytochrome P450 enzymes may demethylate the benzofuran or morpholino groups, generating inactive metabolites. LC-MS/MS profiling of plasma samples in rodent models is critical .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina): Simulates binding to α₁-adrenoceptor homology models, focusing on hydrogen bonding with Ser188/Ser192 and hydrophobic interactions with the benzofuran core.

- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic regions in the ethanone moiety, guiding SAR studies .

Q. What statistical methods resolve contradictions in bioactivity data across studies?

- Multivariate Analysis (PCA/PLS): Reduces dimensionality in datasets (e.g., IC₅₀ values across cell lines) to identify outliers or confounding variables (e.g., solvent polarity effects).

- Bayesian Meta-Analysis: Quantifies uncertainty in conflicting results, such as discrepancies in α-adrenolytic potency reported in different assay formats .

Methodological Notes

- Synthesis Optimization: Use anhydrous conditions and Schlenk techniques to minimize side reactions in morpholino coupling steps .

- Data Validation: Cross-reference NMR shifts with predicted values (ChemDraw) and crystallographic data (CCDC entries) to confirm structural assignments .

- Biological Assays: Include positive controls (e.g., prazosin for α₁-adrenoceptor studies) and validate assay reproducibility via Bland-Altman plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.